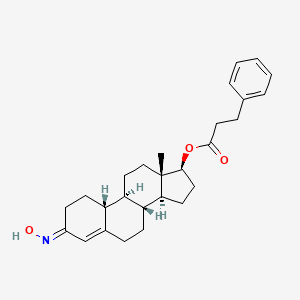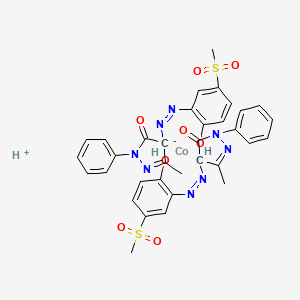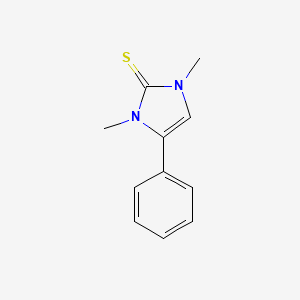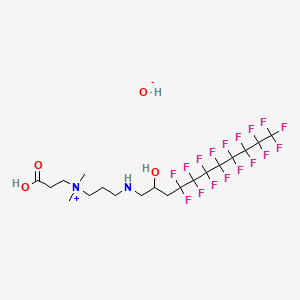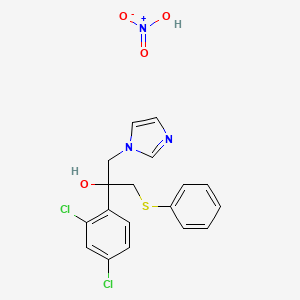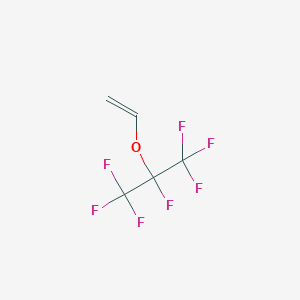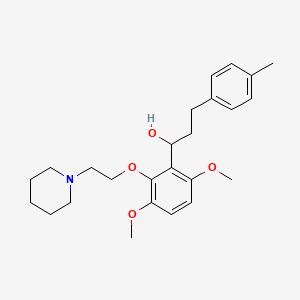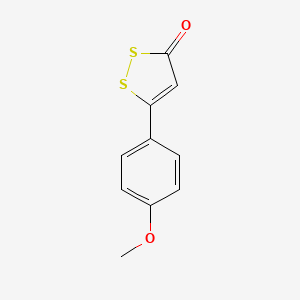
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is an organic compound characterized by the presence of a methoxyphenyl group attached to a dithiol-3-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one typically involves the reaction of 4-methoxyphenylthiol with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include:
Reagents: 4-methoxyphenylthiol, carbon disulfide, base (e.g., sodium hydroxide or potassium hydroxide)
Solvent: Commonly used solvents include ethanol or methanol
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Cyclization: The intermediate product undergoes cyclization to form the dithiol-3-one ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones
Reduction: Reduction reactions can convert the dithiol-3-one to dithiolanes or other reduced forms
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the dithiol-3-one core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one involves its interaction with molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis
Molecular Targets: Potential targets include enzymes like lipoxygenases and kinases
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Methoxyphenyl)-1H-pyrazole
Uniqueness
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is unique due to its dithiol-3-one core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Numéro CAS |
831-30-1 |
|---|---|
Formule moléculaire |
C10H8O2S2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)dithiol-3-one |
InChI |
InChI=1S/C10H8O2S2/c1-12-8-4-2-7(3-5-8)9-6-10(11)14-13-9/h2-6H,1H3 |
Clé InChI |
WXNBNDCFQJBSCQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=O)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



